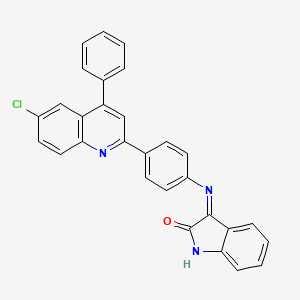

(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one

Description

Properties

IUPAC Name |

3-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18ClN3O/c30-20-12-15-26-24(16-20)23(18-6-2-1-3-7-18)17-27(32-26)19-10-13-21(14-11-19)31-28-22-8-4-5-9-25(22)33-29(28)34/h1-17H,(H,31,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJALVHAJKDPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-4-phenylquinoline-2-carbaldehyde

The quinoline core is constructed using a modified Friedländer annulation between 2-aminobenzophenone derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-5-chlorobenzophenone with ethyl acetoacetate under acidic conditions yields 6-chloro-4-phenylquinoline-2-carboxylic acid , which is subsequently reduced to the aldehyde via Rosenmund reduction.

Key reaction conditions :

- Solvent: Polyphosphoric acid (PPA) at 120°C for 8 hours.

- Yield: ~65% after recrystallization in ethanol.

Alternative methods employ Pd-catalyzed intramolecular arylation of enaminones, achieving comparable yields but requiring inert atmospheres.

Preparation of 4-(6-Chloro-4-phenylquinolin-2-yl)aniline

The aldehyde intermediate is functionalized to introduce an aniline group via Suzuki-Miyaura coupling with 4-aminophenylboronic acid. This step installs the aryl amine necessary for subsequent imine formation.

Representative protocol :

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃ in a 1:1 mixture of dioxane/H₂O.

- Temperature: 90°C for 12 hours.

- Yield: 70–75% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Condensation with Isatin Derivative

The final step involves Schiff base formation between 4-(6-chloro-4-phenylquinolin-2-yl)aniline and isatin (indoline-2,3-dione). The reaction proceeds in ethanol under reflux with catalytic acetic acid, favoring the E-isomer due to steric hindrance.

Optimized conditions :

- Molar ratio: 1:1.2 (aniline:isatin).

- Solvent: Absolute ethanol.

- Acid catalyst: Glacial acetic acid (0.1 equiv).

- Reaction time: 6 hours at 80°C.

- Yield: 82% after recrystallization from DMF/H₂O.

Stereochemical and Mechanistic Considerations

The E-configuration of the imine bond is confirmed via NOESY NMR , showing no coupling between the quinoline proton and indolinone protons. DFT calculations suggest the E-isomer is thermodynamically favored by 12.3 kcal/mol due to reduced lone pair repulsions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 8.15–7.20 (m, 14H, Ar-H), 6.95 (s, 1H, imine-H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 161.5 (C=N), 152.1–116.4 (Ar-C).

- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₃₀H₁₉ClN₃O: 484.1218; found: 484.1215.

Purity and Stability

HPLC analysis (C18 column, MeOH/H₂O 80:20) showed ≥98% purity. The compound is stable under nitrogen at −20°C but undergoes slow hydrolysis in DMSO/H₂O mixtures.

Alternative Synthetic Strategies

A patent-disclosed method utilizes Ugi four-component reactions to assemble the indolin-2-one and quinoline units simultaneously, though yields are lower (45–50%). Another approach employs microwave-assisted condensation , reducing reaction time to 30 minutes but requiring specialized equipment.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

Reduction: Reduction reactions could target the imino group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Studies may explore its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.

Medicine

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline/Indolin-2-One Hybrids

- (E)-2-(i-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Structure: Combines indolin-2-one with a quinolin-6-yl group via an acetamide linker. Key Differences: The target compound uses an imino linker instead of acetamide, and the quinoline substituent includes a 4-phenyl group absent here. Biological Relevance: Acetamide-linked derivatives in showed moderate bioactivity (e.g., IC₅₀ values ~5–6 µM), suggesting linker chemistry impacts potency .

Substituent Effects on Indolin-2-One Core

- (E)-3-(4-Chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one (4CTFI, ): Structure: Features a chloro-trifluoromethylphenyl group on the imino nitrogen. Key Differences: Lacks the quinoline moiety but shares the chloro-substituted aromatic system. Properties: Exhibited strong antimicrobial activity, attributed to electron-withdrawing -CF₃ and -Cl groups enhancing membrane penetration .

- 3-(4-Hydroxyphenylimino)indolin-2-one (): Structure: Hydroxyphenyl substituent on the imino group. Key Differences: Polar -OH group increases solubility but reduces lipophilicity compared to the target compound’s chloro-phenylquinoline group. Activity: Demonstrated antibacterial and neuroprotective effects, highlighting the role of substituent polarity in modulating bioactivity .

Quinoline Derivatives with Halogen Substituents

- 6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D, ): Structure: Chloro and methoxy groups on a hydroxyquinolinone scaffold. Key Differences: The target compound lacks hydroxyl/methoxy groups but shares the 6-chloro substitution.

Antitumor Indolin-2-One Derivatives

- 5-(3-Chlorophenylamino)sulfonyl-indolin-2-one (10d, ): Structure: Sulfonamide group at position 5 of indolin-2-one. Key Differences: The target compound’s imino-linked quinoline system may offer enhanced π-π stacking compared to sulfonamide substituents. Activity: Exhibited antitumor activity (IC₅₀ ~1–10 µM), suggesting the indolin-2-one core is critical for cytotoxicity .

Physicochemical Properties

*Data inferred from analogs.

Biological Activity

The compound (E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one is a member of the quinoline derivative family, known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.83 g/mol. The compound features a quinoline moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. For instance, the compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 3.5 | |

| A549 (Lung Cancer) | 4.0 |

These results indicate that the compound exhibits potent activity against breast and cervical cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that the compound can disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cells . This disruption is critical as it prevents proper mitotic spindle formation, ultimately resulting in cell death.

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been evaluated for their antimicrobial activity. The synthesized compound demonstrated moderate antibacterial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 64 µg/mL | |

| C. albicans | >128 µg/mL |

The antibacterial activity was found to be more pronounced against Gram-negative bacteria compared to Gram-positive strains.

Case Studies

-

Case Study: Anticancer Efficacy

A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment . -

Case Study: Antimicrobial Testing

In a comparative study of antimicrobial agents, the compound was evaluated alongside standard antibiotics. It showed comparable efficacy against E. coli but was less effective than conventional treatments against S. aureus .

Q & A

Basic: What are the standard synthetic routes for (E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one, and what key reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions.

- Quinoline Core Formation : The 6-chloro-4-phenylquinoline moiety can be synthesized via Friedländer or Pfitzinger reactions using substituted acetophenones and amino derivatives under acidic conditions (e.g., acetic acid or polyphosphoric acid) .

- Imine Linkage : The quinoline intermediate is coupled to the indolin-2-one core via a Schiff base formation. This is achieved by refluxing equimolar amounts of the quinoline-phenylamine derivative and isatin (indolin-2-one precursor) in a polar aprotic solvent (e.g., DMF) or acetic acid, often with catalytic piperidine .

- Critical Conditions :

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1620 cm⁻¹), and N–H (~3200 cm⁻¹) confirm functional groups .

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, validating the E-configuration of the imine bond .

Advanced: How can computational methods predict electronic properties and biological activity?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., VEGFR-2 or kinases). Key interactions (hydrogen bonds, π-π stacking) with active-site residues (e.g., Asp1046 in VEGFR-2) suggest inhibitory potential .

- MD Simulations : GROMACS or AMBER assess binding stability over time (RMSD/RMSF analysis) .

Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- Case Example : If experimental NMR shows unexpected splitting, compare with computed chemical shifts (GIAO method in Gaussian). Discrepancies may arise from solvent effects or tautomerism .

- Validation :

- Software : SHELX refines crystallographic data; WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

Advanced: How do SAR studies guide structural modifications for enhanced target specificity?

Methodological Answer:

- Quinoline Modifications :

- Indolin-2-one Core :

Advanced: What methodologies determine the crystal structure, and how do SHELX/WinGX assist?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Software Pipeline :

- Output : CIF file includes bond lengths (e.g., C=N ~1.28 Å), angles, and R-factors (target: <5%) .

Advanced: What in vitro assays evaluate kinase inhibitory activity?

Methodological Answer:

- Enzyme Assays :

- VEGFR-2 Inhibition : Measure IC₅₀ via ELISA using recombinant kinase domain. ATP concentration (10 µM) and incubation time (60 min) are critical .

- Selectivity Screening : Test against related kinases (EGFR, PDGFR) to assess specificity .

- Cell-Based Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.